Cas no 143436-91-3 (L-Glutamic acid,N-[4-[2-(2-amino-1,4-dihydro-4-oxo-6-quinazolinyl)-1-formylethyl]benzoyl]-(9CI))
![L-Glutamic acid,N-[4-[2-(2-amino-1,4-dihydro-4-oxo-6-quinazolinyl)-1-formylethyl]benzoyl]-(9CI) structure](https://it.kuujia.com/scimg/cas/143436-91-3x500.png)
143436-91-3 structure
Nome del prodotto:L-Glutamic acid,N-[4-[2-(2-amino-1,4-dihydro-4-oxo-6-quinazolinyl)-1-formylethyl]benzoyl]-(9CI)
L-Glutamic acid,N-[4-[2-(2-amino-1,4-dihydro-4-oxo-6-quinazolinyl)-1-formylethyl]benzoyl]-(9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- L-Glutamic acid,N-[4-[2-(2-amino-1,4-dihydro-4-oxo-6-quinazolinyl)-1-formylethyl]benzoyl]-(9CI)
- (2S)-2-[[4-[1-(2-amino-4-oxo-1H-quinazolin-6-yl)-3-oxopropan-2-yl]benzoyl]amino]pentanedioic acid
- 10-Formyl-5,8-10-trideazafolic acid
- 10-Formyl-tdaf
- N-{4-[1-(2-amino-4-oxo-1,4-dihydroquinazolin-6-yl)-3-oxopropan-2-yl]benzoyl}-L-glutamic acid
- N-{4-[1-(4-Hydroxy-2-imino-1,2-dihydroquinazolin-6-yl)-3-oxopropan-2-yl]benzoyl}glutamic acid
- DTXSID40931884
- 143436-91-3
- (2S)-2-[[4-[1-(2-amino-4-oxo-3H-quinazolin-6-yl)-3-oxopropan-2-yl]benzoyl]amino]pentanedioic acid
- FTDF
-
- Inchi: InChI=1S/C23H22N4O7/c24-23-26-17-6-1-12(10-16(17)21(32)27-23)9-15(11-28)13-2-4-14(5-3-13)20(31)25-18(22(33)34)7-8-19(29)30/h1-6,10-11,15,18H,7-9H2,(H,25,31)(H,29,30)(H,33,34)(H3,24,26,27,32)/t15?,18-/m0/s1
- Chiave InChI: QUTYGDYGQXUSRV-PKHIMPSTSA-N
- Sorrisi: OC(CC[C@H](NC(C1C=CC(C(CC2C=CC3NC(=NC(=O)C=3C=2)N)C=O)=CC=1)=O)C(=O)O)=O
Proprietà calcolate
- Massa esatta: 466.149
- Massa monoisotopica: 466.149
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 34
- Conta legami ruotabili: 10
- Complessità: 837
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 188Ų
- XLogP3: 0.3
Proprietà sperimentali
- Densità: 1.51
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- Indice di rifrazione: 1.689
L-Glutamic acid,N-[4-[2-(2-amino-1,4-dihydro-4-oxo-6-quinazolinyl)-1-formylethyl]benzoyl]-(9CI) Letteratura correlata
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
143436-91-3 (L-Glutamic acid,N-[4-[2-(2-amino-1,4-dihydro-4-oxo-6-quinazolinyl)-1-formylethyl]benzoyl]-(9CI)) Prodotti correlati
- 2411271-42-4([3-(4-Ethylphenyl)piperidin-1-yl]-(oxiran-2-yl)methanone)
- 1214389-41-9(5-Fluoro-2-(pyridin-4-yl)isonicotinic acid)
- 13302-67-5(1,2,4-Naphthalenetriol)
- 2228485-84-3(1,1,1-trifluoro-3-(quinolin-7-yl)propan-2-amine)
- 1699532-61-0(4-methyl-2,5,7,11-tetraazatricyclo7.4.0.0,2,6tridec-5-ene)
- 2003116-78-5(N-({spiro2.2pentan-1-yl}methyl)prop-2-enamide)
- 151607-71-5((1-Trityl-1H-1,2,4-triazol-3-yl)methanol)
- 1019395-84-6((4-CHLOROPHENYL)(3-METHYLPHENYL)METHANAMINE)
- 2228555-81-3(2-1-(4-cyclopropyl-1,3-thiazol-5-yl)cyclobutylacetic acid)
- 1207050-42-7(2-(2-{(3-chlorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-2-(4-fluorophenoxy)ethylacetamide)
Fornitori consigliati
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
pengshengyue
Membro d'oro
CN Fornitore
Grosso
